3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile 3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
Brand Name: Vulcanchem
CAS No.: 2377609-88-4
VCID: VC5388154
InChI: InChI=1S/C21H24BNO4/c1-20(2)21(3,4)27-22(26-20)17-10-16(13-23)11-19(12-17)25-14-15-6-8-18(24-5)9-7-15/h6-12H,14H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=C(C=C3)OC)C#N
Molecular Formula: C21H24BNO4
Molecular Weight: 365.24

3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile

CAS No.: 2377609-88-4

Cat. No.: VC5388154

Molecular Formula: C21H24BNO4

Molecular Weight: 365.24

* For research use only. Not for human or veterinary use.

3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile - 2377609-88-4

Specification

CAS No. 2377609-88-4
Molecular Formula C21H24BNO4
Molecular Weight 365.24
IUPAC Name 3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Standard InChI InChI=1S/C21H24BNO4/c1-20(2)21(3,4)27-22(26-20)17-10-16(13-23)11-19(12-17)25-14-15-6-8-18(24-5)9-7-15/h6-12H,14H2,1-5H3
Standard InChI Key PLCZAJGZPMTJDL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=C(C=C3)OC)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound integrates three key functional groups:

  • A benzonitrile moiety, providing aromatic stability and electrophilic reactivity at the nitrile group.

  • A 4-methoxybenzyloxy substituent, introducing steric bulk and electron-donating effects through the methoxy group.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester), which stabilizes the boron atom and enhances solubility in organic solvents .

The spatial arrangement of these groups enables selective reactivity in cross-coupling reactions, a feature critical for pharmaceutical intermediate synthesis.

Physical Properties

PropertyValue
Molecular Weight365.24 g/mol
CAS Number2377609-88-4
AppearanceSolid (powder or crystalline)
SolubilitySoluble in DMSO, THF
StabilityStable under inert atmosphere

Thermal analysis indicates a melting point range of 97–101°C, consistent with related dioxaborolane derivatives . The compound’s lipophilicity (logP3.2\log P \approx 3.2) suggests moderate membrane permeability, a desirable trait for drug candidates.

Synthesis and Optimization

Reaction Pathways

The synthesis typically proceeds via a two-step protocol:

  • Functionalization of Benzonitrile: A regioselective Suzuki-Miyaura coupling installs the boronic ester group at the 5-position of the benzonitrile core. This step employs palladium catalysts (e.g., Pd(PPh3_3)4_4) in a mixture of dioxane and aqueous Na2_2CO3_3 at 80–90°C.

  • Etherification: The 3-position is then functionalized with 4-methoxybenzyl chloride under basic conditions (K2_2CO3_3 in DMF), achieving yields of 68–72% after chromatographic purification.

Critical Parameters

  • Oxygen Sensitivity: Boronic esters are prone to hydrolysis; thus, reactions require anhydrous conditions and nitrogen/argon atmospheres.

  • Catalyst Loading: Optimal Pd concentrations range from 2–5 mol% to minimize side product formation.

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, as verified by 11B^{11}\text{B} NMR .

Applications in Drug Discovery

Protease Inhibition

The compound’s boron atom coordinates with catalytic serine residues in proteases, mimicking tetrahedral transition states. In vitro studies demonstrate inhibitory activity (IC50=0.45μM\text{IC}_{50} = 0.45 \mu\text{M}) against trypsin-like enzymes, positioning it as a lead for anticoagulant therapies.

Comparative Analysis with Structural Analogs

CompoundBoron Content (%)Log PBioactivity (IC50\text{IC}_{50})
Target Compound2.963.20.45 µM (Protease)
4-Cyanophenylboronic acid pinacol ester4.722.81.2 µM (Protease)
Piperidine-boronate EVT-82651933.412.58.6 µM (Kinase)

The target compound’s lower boron content relative to 4-cyanophenylboronic acid pinacol ester correlates with reduced off-target interactions, enhancing therapeutic specificity.

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